REACTION_CXSMILES
|
O1CCOCC1.Br[C:8]1[CH:16]=[C:15]2[C:11]([C:12]([C:29]3[C:34]([F:35])=[CH:33][N:32]=[CH:31][N:30]=3)([CH3:28])[N:13]([C@@H](C3C=CC(OC)=CC=3)C)[C:14]2=[O:17])=[CH:10][CH:9]=1.CC1(C)C(C)(C)OB([C:44]2[CH:45]=[N:46][N:47](C(OC(C)(C)C)=O)[CH:48]=2)O1.C(=O)([O-])[O-].[Na+].[Na+]>CC(OC1C=CC=C(OC(C)C)C=1C1C(P(C2CCCCC2)C2CCCCC2)=CC=CC=1)C.C(OCC)(=O)C.CC(C)([O-])C.[K+]>[F:35][C:34]1[C:29]([C:12]2([CH3:28])[C:11]3[C:15](=[CH:16][C:8]([C:44]4[CH:45]=[N:46][NH:47][CH:48]=4)=[CH:9][CH:10]=3)[C:14](=[O:17])[NH:13]2)=[N:30][CH:31]=[N:32][CH:33]=1 |f:3.4.5,8.9|
|
Name
|
RuPhos Palladium(II) phenethylamine chloride
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
60 μL
|
Type
|
catalyst
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
6-bromo-3-(5-fluoropyrimidin-4-yl)-2-[(1R)-1-(4-methoxyphenyl)ethyl]-3-methyl-isoindolin-1-one
|
Quantity
|
544 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(N(C(C2=C1)=O)[C@H](C)C1=CC=C(C=C1)OC)(C)C1=NC=NC=C1F
|
Name
|
|
Quantity
|
526 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NN(C1)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
wash with aqueous 1.5 M sodium carbonate
|
Type
|
WASH
|
Details
|
wash with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
evaporate to a light yellow residue
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in anisole (1 mL)
|
Type
|
TEMPERATURE
|
Details
|
trifluoroacetic acid (7 mL) and heat to 80° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
heat to 70° C. for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Evaporate the mixture under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolve in methanol
|
Type
|
WASH
|
Details
|
load on a 10 g SCX column, wash with methanol (100 mL)
|
Type
|
WASH
|
Details
|
elute with 2 M ammonia in methanol
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
Purify on 40 g silica gel with a gradient of 1-8% methanol/dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=NC1)C1(NC(C2=CC(=CC=C12)C=1C=NNC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 279 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |